REACTION_CXSMILES
|
CO[C:3]1[CH:8]=[C:7]([O:9]C)[CH:6]=[C:5]([O:11]C)[C:4]=1[C:13]1[C:18]([O:19]C)=[CH:17][C:16]([O:21]C)=[CH:15][C:14]=1[O:23]C.Br.C([O-])(O)=O.[Na+]>C(O)(=O)C>[OH:11][C:5]1[C:4]2[C:13]3[C:14]([OH:23])=[CH:15][C:16]([OH:21])=[CH:17][C:18]=3[O:19][C:3]=2[CH:8]=[C:7]([OH:9])[CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC(=C1)OC)OC)C1=C(C=C(C=C1OC)OC)OC
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Name
|
solution
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Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
The subsequent mixture was then extracted with ethyl acetate
|
Type
|
WASH
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Details
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the organic layer was further washed with brine, water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CUSTOM
|
Details
|
After removing the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
the brown, viscous residue was purified by column chromatography (5-20% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=CC=2OC3=C(C21)C(=CC(=C3)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |